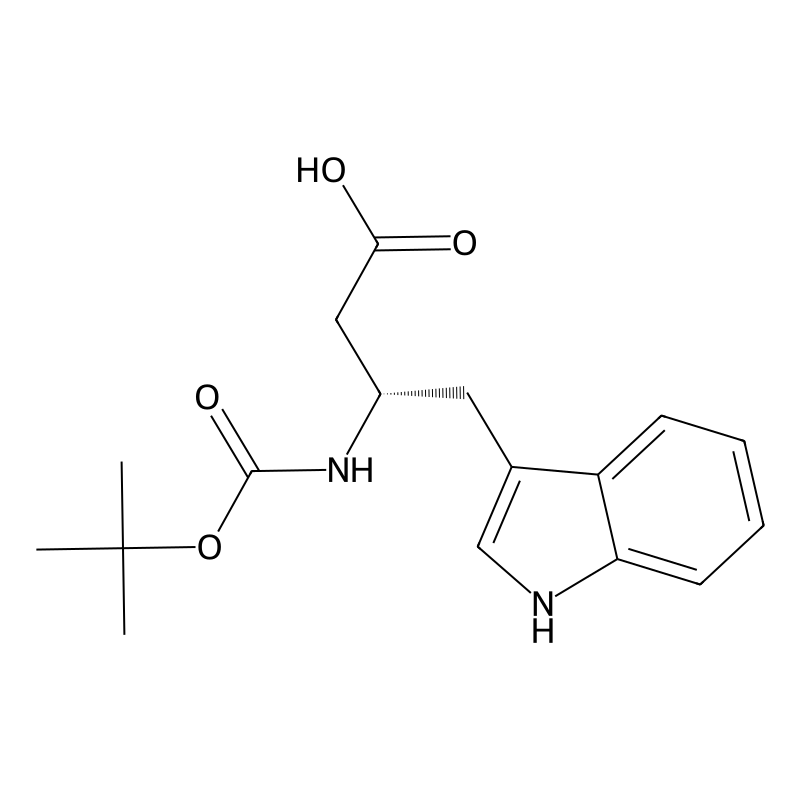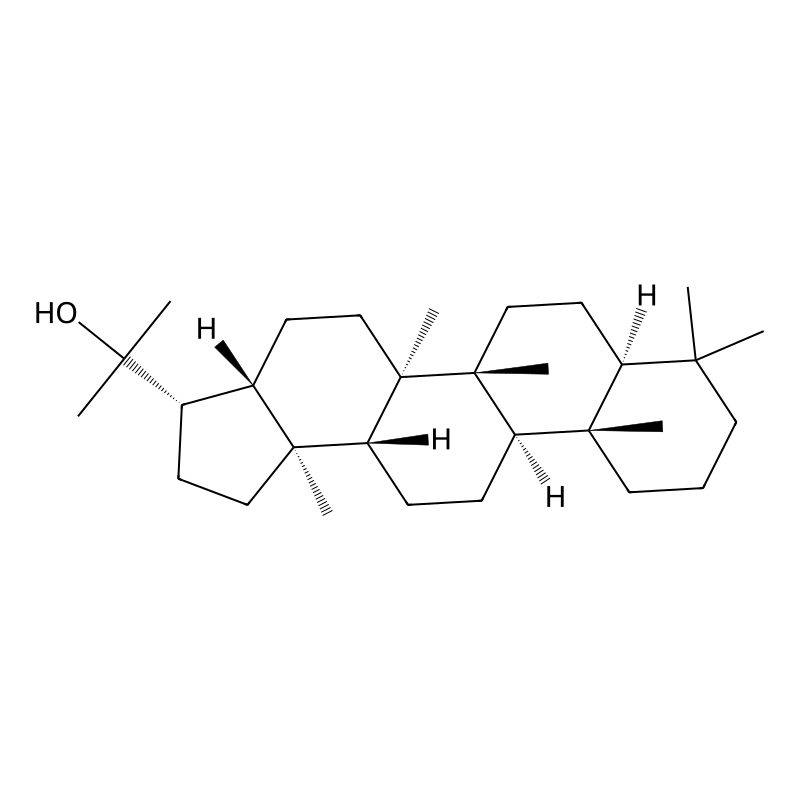Boc-L-beta-homotryptophan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Structural Modifications of Peptides
Boc-L-β-HTP allows researchers to introduce structural modifications into peptides by replacing L-Trp at specific positions. This modification can:
- Alter the conformation and flexibility of the peptide backbone: The additional methylene group in Boc-L-β-HTP introduces a kink in the peptide chain, which can influence how the peptide folds and interacts with other molecules [].
- Impact the side chain interactions: The altered position of the aromatic ring in Boc-L-β-HTP compared to L-Trp can affect its interactions with other residues in the peptide or with target molecules [].
- Improve the stability of the peptide: Boc-L-β-HTP can sometimes enhance the resistance of peptides to enzymatic degradation, making them more suitable for therapeutic applications [].
These structural changes can be used to:
- Develop new peptide drugs: By modifying the structure of existing peptides, researchers can potentially improve their potency, selectivity, or other desirable properties [].
- Study protein-protein interactions: By incorporating Boc-L-β-HTP into peptides that mimic specific protein binding regions, researchers can gain insights into how proteins interact with each other [].
Additional Applications
Beyond its role in structural modifications, Boc-L-β-HTP finds applications in other areas of scientific research:
- Investigating the role of L-Trp in biological processes: By replacing L-Trp with Boc-L-β-HTP in specific proteins, researchers can probe the functional significance of the amino acid in various biological contexts [].
- Developing fluorescent probes: The aromatic ring of Boc-L-β-HTP can be used to create fluorescently labeled peptides, which are valuable tools for studying cellular processes and protein interactions [].
Boc-L-beta-homotryptophan is a derivative of the amino acid tryptophan, specifically modified at the beta position. Its chemical formula is C17H22N2O4, and it features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during reactions. This compound is notable for its unique structure that allows it to participate in various
- The mechanism of action of Boc-L-β-HTrp-OH has not been extensively explored in scientific literature. Due to its structural similarity to tryptophan, it might be investigated for its potential role in biological systems similar to tryptophan, but specific details are lacking in publicly available research.
- No specific safety information on Boc-L-β-HTrp-OH is readily available. As a general precaution, any new or unknown compound should be handled with care in a laboratory setting following standard protocols for organic compounds.
- Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amine for further reactions.
- Coupling Reactions: It can participate in peptide bond formation with other amino acids through standard coupling methods, such as using carbodiimides or other coupling agents.
- Cross-Coupling Reactions: Recent studies have demonstrated its potential in Negishi cross-coupling reactions, enabling the functionalization of tryptophan derivatives .
Boc-L-beta-homotryptophan exhibits significant biological activity due to its structural similarity to tryptophan, which is a precursor for several important biomolecules:
- Neurotransmitter Synthesis: As a tryptophan derivative, it may influence serotonin synthesis, impacting mood and behavior.
- Potential Pharmacological
The synthesis of Boc-L-beta-homotryptophan typically involves several steps:
- Starting Material Preparation: The synthesis often begins with commercially available L-tryptophan or its derivatives.
- Boc Protection: The amino group is protected using Boc anhydride or a similar reagent.
- Beta Modification: Specific reagents are used to introduce modifications at the beta position, which may involve alkylation or other functionalization techniques.
- Purification: The final product is purified using techniques such as chromatography to obtain high purity levels.
Recent advancements have focused on asymmetric synthesis techniques to improve yield and enantiomeric purity .
Boc-L-beta-homotryptophan has various applications in research and industry:
- Peptide Synthesis: It is frequently used as a building block in the synthesis of peptides and proteins, particularly those requiring specific structural features provided by beta-substituted amino acids.
- Drug Development: Its potential pharmacological properties make it a candidate for drug development targeting neurological conditions .
Boc-L-beta-homotryptophan can be compared with several similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Boc-L-tryptophan | Standard amino acid | Direct precursor for serotonin |
| Boc-L-beta-homoproline | Beta-substituted amino acid | Used in peptide synthesis with distinct properties |
| L-homotryptophan | Homolog of tryptophan | Lacks the Boc protecting group; more reactive |
Boc-L-beta-homotryptophan stands out due to its beta substitution, which alters its reactivity and biological properties compared to standard tryptophan derivatives.
The integration of Boc-L-β-homotryptophan into solid-phase peptide synthesis protocols requires specialized optimization strategies due to the unique structural characteristics of β-amino acids [9]. Standard solid-phase peptide synthesis employing Fmoc-protected amino acids typically achieves coupling efficiencies between 95-99% with purity ranges of 85-95% [9] [12]. However, incorporation of β-amino acids, including Boc-L-β-homotryptophan, presents distinct challenges that reduce these performance metrics.
Research demonstrates that β-amino acid incorporation in solid-phase peptide synthesis yields coupling efficiencies ranging from 85-95%, with corresponding purity ranges decreasing to 70-85% [9] [53]. The synthesis of longer β-peptides reveals that purity deteriorates precipitously with chain length, necessitating advanced coupling protocols [53]. Studies on 28-residue β-peptides achieved isolated yields of 19% with 42% purity using optimized microwave-assisted synthesis conditions [53].
| Synthesis Method | Coupling Efficiency (%) | Purity Range (%) | Typical Yields (%) | Side Reactions |
|---|---|---|---|---|
| Standard SPPS (Fmoc) | 95-99 | 85-95 | 20-40 | Minimal |
| SPPS with beta-amino acids | 85-95 | 70-85 | 15-30 | Moderate aggregation |
| Boc-SPPS (classical) | 90-95 | 80-90 | 25-45 | Acid-sensitive groups |
| Boc-SPPS (difficult sequences) | 80-90 | 65-80 | 15-25 | Aggregation/incomplete coupling |
| Optimized SPPS conditions | 92-98 | 85-92 | 30-50 | Reduced |
The classical Merrifield method utilizing Boc-benzyl strategy has been extensively evaluated for peptide synthesis incorporating β-amino acids [14]. Comprehensive analysis of over 500 peptides synthesized using Boc-based solid-phase peptide synthesis revealed that coupling efficiencies decrease with peptide length, with no amino acid coupling predictable to be complete with a single coupling reaction [14]. This finding necessitates multiple coupling cycles and real-time monitoring using ninhydrin reactions to ensure completion [14].
Boc-based solid-phase peptide synthesis demonstrates superior performance for difficult sequences compared to Fmoc-based strategies [11]. The selective dissolution of protected peptide chains by trifluoroacetic acid during synthesis disrupts secondary structure formation, addressing aggregation-related coupling failures [11]. In situ neutralization protocols further enhance coupling efficiency by minimizing aggregation through direct addition of activated amino acids in polar solvents containing diisopropylethylamine [11].
Boc-Protection Chemistry: Mechanistic Pathways and Yield Optimization
The mechanistic pathways underlying Boc-protection chemistry involve well-characterized acid-catalyzed deprotection processes that proceed through discrete intermediates [16] [17]. Trifluoroacetic acid-mediated deprotection represents the most widely employed method, initiating through protonation of the tert-butyl carbamate carbonyl oxygen [16] [18]. This protonation event facilitates subsequent loss of the tert-butyl cation, generating a carbamic acid intermediate that undergoes spontaneous decarboxylation to yield the free amine [16] [17].
The mechanistic sequence involves four distinct steps: initial protonation of the carbonyl oxygen, elimination of the tert-butyl cation forming carbamic acid, decarboxylation yielding the free amine, and final protonation under acidic conditions producing the trifluoroacetate salt [16]. The tert-butyl cation intermediate can undergo multiple fates, including nucleophilic quenching by suitable trapping agents, deprotonation to form isobutylene gas, or polymerization to generate isobutylene oligomers [16] [19].
| Deprotection Condition | Reaction Time | Yield (%) | Temperature (°C) | Selectivity |
|---|---|---|---|---|
| TFA/DCM (standard) | 30 min - 2 h | 85-95 | Room temperature | High |
| HCl/MeOH | 1-4 h | 75-90 | Room temperature | Moderate |
| Thermal (150-240°C) | 20-45 min | 88-100 | 150-240 | Variable |
| TMSOTf/2,6-lutidine | 1-3 h | 80-92 | Room temperature | High |
| Oxalyl chloride/MeOH | 2-6 h | 70-85 | Room temperature | Moderate |
Yield optimization strategies for Boc-deprotection encompass various alternative methodologies beyond standard trifluoroacetic acid protocols [19] [20] [21]. Thermal deprotection methods achieve complete conversion at temperatures ranging from 150-240°C, with reaction efficiencies varying significantly based on solvent selection [21]. Methanol and trifluoroethanol demonstrate superior performance compared to tetrahydrofuran or toluene, enabling complete deprotection at lower temperatures [21].
Sequential treatment with trimethylsilyl iodide followed by methanol provides an alternative deprotection pathway particularly suitable for substrates requiring milder conditions [23]. This methodology proceeds through silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to carbamic acid, and final decarboxylation [23]. Such approaches prove invaluable when standard acid-mediated deprotection conditions prove too harsh for sensitive substrates [23].
Advanced optimization protocols incorporate specific reagent combinations to enhance selectivity and yield. Trimethylsilyl triflate in combination with 2,6-lutidine enables selective Boc-deprotection in the presence of other protecting groups, achieving yields between 80-92% with high selectivity [22]. These conditions demonstrate compatibility with various protecting groups commonly employed in peptide synthesis, including methyltrityl, fluorenylmethoxycarbonyl, triisopropylsilyl, dinitrophenyl, and formyl groups [22].
Enzymatic Synthesis Approaches Using Tryptophan Indole-Lyase Systems
Tryptophan indole-lyase systems represent powerful biocatalytic approaches for the synthesis and modification of tryptophan-derived β-amino acids [24] [25]. Tryptophan indole-lyase, classified under Enzyme Commission number 4.1.99.1, catalyzes the reversible β-elimination of indole from L-tryptophan through a pyridoxal-5'-phosphate-dependent mechanism [24]. The enzymatic mechanism initiates with formation of an external aldimine between the substrate and pyridoxal-5'-phosphate, followed by deprotonation of the α-carbon to generate a resonance-stabilized quinonoid intermediate [24] [27].
Structural studies reveal that the catalytic mechanism involves conformational dynamics between open and closed active site configurations [24]. In closed conformations, hydrogen bonds form between aspartate-133 and the nitrogen-1 position of the substrate heterocyclic ring, along with histidine-458 in the small domain [24]. The quinonoid intermediate formation results in substrate ring bending approximately 40 degrees out of plane, positioning the molecule in a geometry approaching the transition state [24].
| Enzyme System | Substrate Specificity | Conversion Rate (%) | Turnover Number | Selectivity (ee %) |
|---|---|---|---|---|
| Tryptophan indole-lyase (TIL) | L-tryptophan analogs | 60-85 | 220-1300 | >95 |
| Tryptophan synthase β-subunit | Indole + L-serine/L-threonine | 70-95 | 500-2000 | >99 |
| Engineered T |








